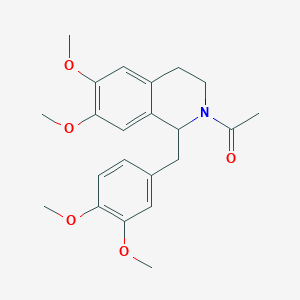

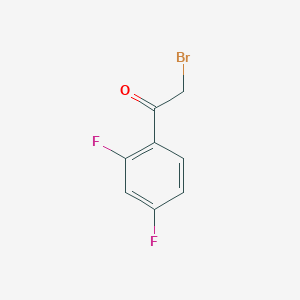

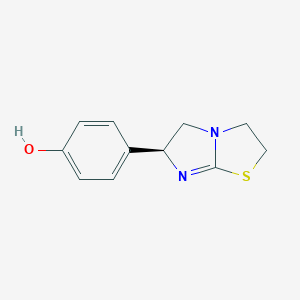

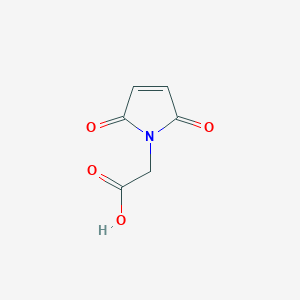

![molecular formula C13H10N4 B029781 5-([1,1'-联苯基]-2-基)-2H-四唑 CAS No. 147330-32-3](/img/structure/B29781.png)

5-([1,1'-联苯基]-2-基)-2H-四唑

描述

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole is a compound of significant interest within the chemical research community due to its unique structure and properties. This compound is part of the broader family of tetrazoles, which are aromatic heterocycles containing a five-membered ring of four nitrogen atoms and one carbon atom. The interest in tetrazoles arises from their wide-ranging applications, including their use in medicinal chemistry, agrochemicals, and materials science, due to their poly-nitrogen electron-rich planar structural features (Dai et al., 2013).

Synthesis Analysis

The synthesis of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole and related compounds involves methodologies that have been refined over the years to enhance efficiency, yield, and environmental friendliness. For instance, the synthesis of tetrazole derivatives has been systematically summarized, focusing on recent advances that highlight the importance of selecting proper ligands and reaction conditions to achieve the desired products (Li Yin-chuan, 2011).

Molecular Structure Analysis

The molecular structure of tetrazoles, including 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole, features a poly-nitrogen planar configuration that confers unique electronic and physical properties. These structures have been extensively studied using various analytical techniques, such as NMR spectroscopy and quantum chemistry, to understand their stereochemical configurations and reactivity profiles (Larina, 2023).

Chemical Reactions and Properties

Tetrazoles are known for their versatile reactivity, which allows for the formation of various derivatives through reactions such as nucleophilic substitution, cycloaddition, and metal-catalyzed cross-coupling. The unique reactivity of tetrazole-based compounds, including the ability to form strong hydrogen bonds and their metabolic stability, makes them valuable scaffolds in medicinal chemistry and materials science (Popova & Trifonov, 2015).

Physical Properties Analysis

The physical properties of tetrazoles, such as solubility, melting points, and stability, are closely related to their molecular structure. The presence of multiple nitrogen atoms contributes to a high degree of electron density and the ability to engage in extensive hydrogen bonding, influencing their solubility and thermal stability. Research into the decomposition mechanisms of tetrazoles provides insights into their stability and reactivity under various conditions (Lesnikovich et al., 1992).

Chemical Properties Analysis

The chemical properties of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole, like those of other tetrazoles, include acidity, basicity, and the ability to participate in a wide range of chemical reactions. Tetrazoles can behave as both acids and bases, form strong hydrogen bonds, and exhibit high metabolic stability. These properties make them versatile intermediates in the synthesis of a variety of compounds with potential applications in drug development and materials science (Popova et al., 2019).

科学研究应用

-

Organic Compound Synthesis

- Application : Biphenyl compounds are notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

- Method : The biphenyl molecule consists of two connected phenyl rings .

- Results : Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

-

Lasing Applications

- Application : Certain biphenyl compounds have been synthesized for lasing applications .

- Method : The unsubstituted species, 5,5′′-bis (4-biphenylyl)-2,2′:5′,2′′-terthiophene (BP3T), shows unique and superior lasing performance in single crystals .

- Results : The newly synthesized BP3T-OMe and BP3T-CN have possibilities to show different or improved optoelectronic characteristics .

- Multi-Photon Lithography

- Application : Certain triphenylamine derivatives, which are related to biphenyl compounds, have been synthesized and tested for their suitability as photo-initiators for multi-photon lithography .

- Method : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio) were achieved .

-

Polychlorinated Biphenyls (PCBs)

- Application : Biphenyl compounds are notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

- Method : The biphenyl molecule consists of two connected phenyl rings .

- Results : PCBs have been among the most studied groups of chemicals. Publications number in the tens of thousands and the publication rate shows no sign of slowing .

-

Biomimetic Strategy

- Application : Certain biphenyl compounds have been synthesized and tested for their suitability as photo-initiators for multi-photon lithography .

- Method : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio) were achieved .

属性

IUPAC Name |

5-(2-phenylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-6-10(7-3-1)11-8-4-5-9-12(11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAYLOOJBAJIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570015 | |

| Record name | 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole | |

CAS RN |

147330-32-3 | |

| Record name | 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。